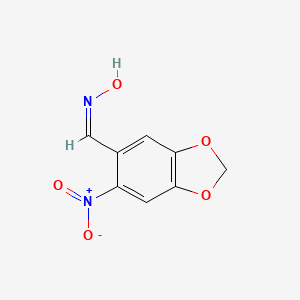
6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime is a chemical compound with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol . This compound is characterized by the presence of a nitro group, a benzodioxole ring, and an oxime functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime typically involves the following steps:
Formylation: The addition of a formyl group to the benzodioxole ring to form 6-nitro-1,3-benzodioxole-5-carbaldehyde.
Oximation: The conversion of the aldehyde group to an oxime group using hydroxylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime involves its interaction with molecular targets such as enzymes and proteins. The nitro group and oxime functional group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. Specific pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
6-Nitro-1,3-benzodioxole-5-carbaldehyde oxime can be compared with similar compounds such as:
- 2,2-Dimethyl-5-nitro-1,3-benzodioxole
- 1,3-Benzodioxole-5-carbaldehyde (4-nitro-2-(trifluoromethyl)phenyl)hydrazone
- 1,3-Benzodioxole-5-carbaldehyde N-ethylthiosemicarbazone
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the oxime group in this compound makes it unique and influences its chemical behavior and applications .
Properties
Molecular Formula |
C8H6N2O5 |
|---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
(NZ)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6N2O5/c11-9-3-5-1-7-8(15-4-14-7)2-6(5)10(12)13/h1-3,11H,4H2/b9-3- |
InChI Key |
QSUKJRNTONMMNX-OQFOIZHKSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N\O)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















